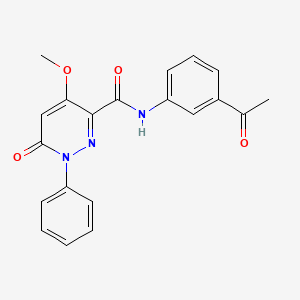

N-(3-acetylphenyl)-4-methoxy-6-oxo-1-phenylpyridazine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

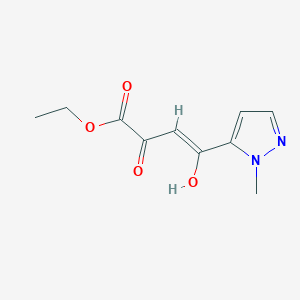

Synthesis Analysis

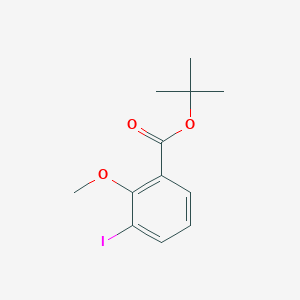

The synthesis of related compounds involves the reaction of specific precursors under controlled conditions. For example, the synthesis of N-((4-acetylphenyl)carbamothioyl)pivalamide was achieved by refluxing pivaloyl isothiocyanate with 4-aminoacetophenone in dry acetone . Similarly, the synthesis of other compounds, such as 4-hydroxy-2(1H)-oxo-1-phenyl-1,8-naphthyridine-3-carboxamides, involved the use of a valuable intermediate, 1-phenyl-2H-pyrido[2,3-d][1,3]oxazine-2,4(1H)-dione . These methods provide a basis for the synthesis of the compound , suggesting that a similar approach could be used for its preparation.

Molecular Structure Analysis

The molecular structures of the synthesized compounds were characterized using various spectroscopic techniques and single-crystal X-ray diffraction. For instance, the crystal structure of N-((4-acetylphenyl)carbamothioyl)pivalamide was determined, revealing intramolecular hydrogen bonding and intermolecular interactions that contribute to structural stabilization . The molecular conformation of N-((2-acetylphenyl)carbamothioyl)benzamide was also stabilized by intermolecular and intramolecular hydrogen bonds . These analyses are crucial for understanding the three-dimensional arrangement and potential reactivity of the compound of interest.

Chemical Reactions Analysis

The papers describe reactions involving compounds with functionalities similar to those in the target compound. For example, reactions of cisoid α-methoxyimino ketones with N,N-diethyl-1-propyn-1-amine led to the formation of γ-methoxyimino α,β-unsaturated carboxamides . These reactions highlight the reactivity of the carbonyl and imino groups, which could be relevant to the chemical behavior of "N-(3-acetylphenyl)-4-methoxy-6-oxo-1-phenylpyridazine-3-carboxamide."

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds are closely related to their molecular structures. Theoretical calculations, such as density functional theory (DFT), were used to determine properties like the HOMO/LUMO energy gap, which correlates with molecular reactivity . The antioxidant properties of a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide were determined using DPPH free radical scavenging tests, indicating the potential for biological activity . These studies provide insights into the properties that could be expected for the compound .

Aplicaciones Científicas De Investigación

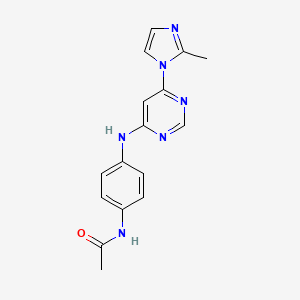

Kinase Inhibitors : A study identified substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective Met kinase inhibitors. This discovery is significant for cancer therapy, as Met kinase is implicated in cancer progression (Schroeder et al., 2009).

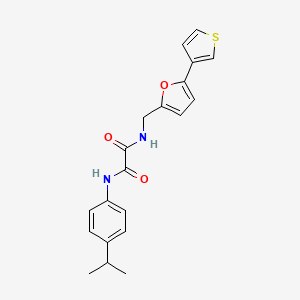

Molecular Imaging Tracers : Research focused on the development of methoxy and fluorine analogs of N-(piperidinyl)-1-(2,4-dichlorophenyl)-4-methyl-5-(4-pentylphenyl)-1H-pyrazole-3-carboxamide for use in medical imaging, particularly in positron emission tomography (PET) ligands targeting the cerebral cannabinoid CB1 receptor (Tobiishi et al., 2007).

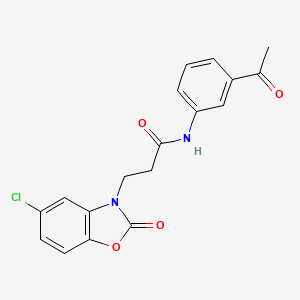

Anti-inflammatory Agents : A study synthesized novel derivatives from visnaginone and khellinone, including (4-methoxy or 4,8-dimethoxy)-3-methyl-N-(6-oxo-2-thioxo-1,2,3, 6-tetrahydro- pyrimidin-4-yl) benzo [1,2-b: 5, 4-b’] difuran-2-carboxamide. These compounds were found to have significant anti-inflammatory and analgesic activities, making them potential candidates for new therapeutic agents (Abu‐Hashem et al., 2020).

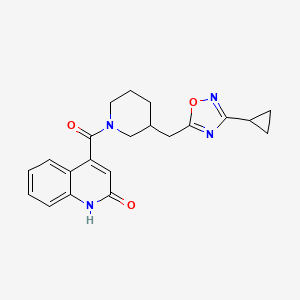

Crystal Structure Analysis : Another study involved the synthesis and structural analysis of N-(4-acetylphenyl)quinoline-3-carboxamide. The research offers insights into the crystal structure and molecular interactions of such compounds, which is valuable for drug design and development (Polo-Cuadrado et al., 2021).

C-Met Kinase Inhibition for Cancer Therapy : Research into 4-phenoxypyridine derivatives containing various carboxamide moieties, including 4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide, demonstrated their potential as c-Met kinase inhibitors. These compounds showed moderate to good antitumor activities, highlighting their importance in cancer research (Liu et al., 2020).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

N-(3-acetylphenyl)-4-methoxy-6-oxo-1-phenylpyridazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O4/c1-13(24)14-7-6-8-15(11-14)21-20(26)19-17(27-2)12-18(25)23(22-19)16-9-4-3-5-10-16/h3-12H,1-2H3,(H,21,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWQNIEJOYIHVOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)C2=NN(C(=O)C=C2OC)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-({1-[(2-Fluorophenyl)methanesulfonyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole](/img/structure/B2507372.png)

![N-[6-fluoro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2-iodobenzamide](/img/structure/B2507373.png)

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4,5-dimethoxy-2-nitrobenzamide](/img/structure/B2507375.png)

![N-[(3-Methyl-1,2,4-oxadiazol-5-yl)-phenylmethyl]oxirane-2-carboxamide](/img/structure/B2507381.png)

![7-[(3-chlorophenyl)methyl]-8-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2507382.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride](/img/structure/B2507383.png)